molecular formula C15H9N3S3 B8198669 2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine

2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine

Cat. No.: B8198669
M. Wt: 327.5 g/mol
InChI Key: NJIOTNJBYBDXMZ-UHFFFAOYSA-N
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Description

2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of three thiophene rings attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine typically involves the cyclotrimerization of thiophene derivatives with nitriles. One common method is the reaction of thiophene-2-carbonitrile with a suitable catalyst under controlled conditions to form the triazine ring. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine core can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazine derivatives.

    Substitution: Functionalized thiophene-triazine compounds with various substituents.

Scientific Research Applications

2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its excellent electronic properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s conjugated system facilitates efficient charge transfer and separation, making it suitable for use in optoelectronic devices. In biological systems, its mechanism may involve binding to cellular receptors or enzymes, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri(phenyl)-1,3,5-triazine: Similar triazine core but with phenyl groups instead of thiophene rings.

    2,4,6-Tri(pyridyl)-1,3,5-triazine: Contains pyridine rings attached to the triazine core.

    2,4,6-Tri(furyl)-1,3,5-triazine: Features furan rings instead of thiophene rings.

Uniqueness

2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine is unique due to the presence of thiophene rings, which impart distinct electronic properties compared to other similar compounds. The sulfur atoms in the thiophene rings enhance the compound’s ability to participate in charge transfer processes, making it particularly valuable in electronic and optoelectronic applications.

Properties

IUPAC Name

2,4,6-trithiophen-2-yl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3S3/c1-4-10(19-7-1)13-16-14(11-5-2-8-20-11)18-15(17-13)12-6-3-9-21-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIOTNJBYBDXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC(=N2)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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